Spectroscopic Elucidation and Structural Dynamics of 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine: A Technical Whitepaper
Spectroscopic Elucidation and Structural Dynamics of 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine: A Technical Whitepaper
Executive Summary & Scientific Rationale
In modern pharmacophore design, the N-sulfonyl indoline class has emerged as a highly privileged scaffold, particularly in the development of orthosteric modulators for nuclear receptors such as the retinoic acid receptor-related orphan receptor gamma (RORγ)[1]. The compound 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine represents a critical functionalized building block within this space.
The N1-attached butane-1-sulfonyl moiety provides a tunable hydrophobic vector essential for penetrating deep into receptor ligand-binding domains (LBDs), while the C6-primary amine serves as a versatile hydrogen-bond donor or a handle for further synthetic elaboration[2]. As a Senior Application Scientist, I emphasize that the rigorous spectroscopic characterization of this scaffold is not merely a box-checking exercise; it is the foundational step that prevents catastrophic regioisomeric misassignments (e.g., confusing the C6-amine with a C5-amine) which would otherwise invalidate downstream structure-activity relationship (SAR) models.
Causality in Spectroscopic Workflows
To establish absolute structural certainty, we must move beyond basic 1D characterization and deploy a self-validating suite of multidimensional techniques.
Multidimensional NMR: Beyond Simple Confirmation
Standard 1D ¹H and ¹³C NMR provide the atomic inventory, but they lack the spatial connectivity required for absolute proof of regiochemistry[3].
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Causality for 2D COSY: The indoline core and the butyl chain both present heavily coupled aliphatic spin systems. COSY is required to unambiguously separate the butyl chain protons from the indoline C2/C3 protons.
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Causality for 2D HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable for this scaffold. It provides the causal proof of the sulfonamide linkage by revealing long-range 3JCH couplings between the butyl α -protons and the indoline C7a carbon, confirming the N1 substitution.
Vibrational Spectroscopy (ATR-FTIR)
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Causality for ATR over Transmission: We utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellet transmission. The C6 primary amine is highly susceptible to hydrogen bonding with trace moisture absorbed by hygroscopic KBr, which broadens and obscures the critical N-H stretching doublet. ATR-FTIR analyzes the sample in its native solid state, yielding sharp, unambiguous asymmetric and symmetric S=O stretches that confirm the sulfonamide oxidation state.
High-Resolution Mass Spectrometry & Target Dynamics
While ESI-HRMS confirms the exact mass, the true analytical power for this drug class lies in1[1]. HDX-MS maps the conformational stabilization of target receptors (such as RORγ) upon ligand binding, specifically tracking the decreased deuterium uptake in Helix 2 (H2) and Helix 12 (H12) to validate the biological utility of the N-sulfonyl indoline scaffold[4].
Fig 1. Self-validating spectroscopic workflow for indoline scaffold characterization.
Quantitative Spectroscopic Data
The following tables summarize the standardized spectroscopic data for 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine, acquired in CDCl₃ at 298 K.
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H NMR (δ ppm, Multiplicity, J in Hz, Int.) | ¹³C NMR (δ ppm) | Assignment Notes (2D Correlations) |
| Butyl C4' | 0.90 (t, J = 7.4, 3H) | 13.5 | COSY to C3' |
| Butyl C3' | 1.42 (h, J = 7.4, 2H) | 21.5 | COSY to C4', C2' |
| Butyl C2' | 1.75 (p, J = 7.4, 2H) | 25.4 | COSY to C3', C1' |
| Butyl C1' | 3.05 (t, J = 7.4, 2H) | 49.8 | HMBC to Indoline C7a |
| Indoline C3 | 2.95 (t, J = 8.0, 2H) | 27.2 | Benzylic; COSY to C2 |
| Indoline C2 | 3.95 (t, J = 8.0, 2H) | 50.5 | Deshielded by N1; HMBC to C3a |
| Indoline C3a | - | 121.5 | Bridgehead carbon |
| Indoline C4 | 6.90 (d, J = 8.0, 1H) | 125.3 | Ortho to C5 |
| Indoline C5 | 6.25 (dd, J = 8.0, 2.0, 1H) | 108.4 | Shielded by para-NH₂; Ortho to C4 |
| Indoline C6 | - | 146.2 | Amine-bearing carbon |
| Indoline C7 | 6.40 (d, J = 2.0, 1H) | 103.5 | Shielded by ortho-NH₂; Meta to C5 |
| Indoline C7a | - | 143.8 | Bridgehead attached to N1-SO₂ |
| -NH₂ | 3.60 (br s, 2H) | - | Exchanges with D₂O |
Table 2: ATR-FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Diagnostic Significance |
| 3450, 3360 | N-H stretch (doublet) | Primary Amine (-NH₂) | Confirms presence of unreacted C6 amine. |
| 2950, 2870 | C-H stretch | Aliphatic (Butyl/Indoline) | Validates the alkyl chain integration. |
| 1610, 1500 | C=C stretch | Aromatic Ring | Indicates the indoline aromatic core. |
| 1330 | S=O asymmetric stretch | Sulfonamide (-SO₂N-) | Primary indicator of N-sulfonylation. |
| 1150 | S=O symmetric stretch | Sulfonamide (-SO₂N-) | Secondary indicator of N-sulfonylation. |
Experimental Protocols: Self-Validating Systems
Protocol A: Regiochemically Validated NMR Acquisition
To ensure the NMR data is an absolute, self-validating system, we eliminate chemical shift drift caused by solvent variations.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (100.0 atom % D).
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Internal Referencing (The Control): Insert a sealed coaxial capillary containing DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) into the NMR tube. Causality: This provides an absolute zero-point reference independent of the sample's matrix effects, ensuring that the critical HMBC cross-peaks used for regiochemical assignment are highly reproducible.
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Acquisition: Run standard 1D ¹H (16 scans) and ¹³C (1024 scans). Follow immediately with gradient-selected COSY and HMBC (optimized for nJCH = 8 Hz).
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Validation: Treat the sample with 10 μ L of D₂O, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at 3.60 ppm validates the primary amine assignment.
Protocol B: HDX-MS Conformational Mapping
This protocol maps the dynamic stabilization of a target receptor (e.g., RORγ) by the indoline scaffold[1].
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Complex Formation: Incubate 10 μ M of apo-RORγ LBD with 50 μ M of the indoline ligand in buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) for 30 minutes at 25°C.
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Deuterium Exchange: Dilute the complex 1:10 into a D₂O-based buffer (99.9% D) to initiate exchange. Take aliquots at 10s, 100s, 1000s, and 10000s.
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Quenching & Internal Control (The Control): Quench the reaction by adding an equal volume of ice-cold quench buffer (0.1 M Formic Acid, pH 2.5) spiked with 1 μ M Bradykinin. Causality: The Bradykinin acts as a self-validating internal standard. By measuring its deuterium back-exchange during the LC-MS run, we can mathematically correct the receptor's exchange rates, ensuring that observed stabilization in Helix 12 is a true reflection of ligand binding, not an artifact of fluctuating desolvation temperatures[4].
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Digestion & MS: Pass the quenched sample over an immobilized pepsin column and analyze the peptidic fragments via ESI-TOF MS.
Fig 2. HDX-MS mechanistic pathway for mapping indoline-induced target stabilization.
References
- Title: Modified Chemoselective Reduction and Consecutive Regioselective Deuteration Reaction Catalyzed by B(C6F5)
- Title: HDX-MS reveals structural determinants for RORγ hyperactivation by synthetic agonists Source: eLife Sciences URL
- Source: PMC (NIH)
Sources
- 1. HDX-MS reveals structural determinants for RORγ hyperactivation by synthetic agonists | eLife [elifesciences.org]
- 2. N-arylsulfonyl indolines as RORγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HDX-MS reveals structural determinants for RORγ hyperactivation by synthetic agonists - PMC [pmc.ncbi.nlm.nih.gov]
